4-(4-Ethylphenyl)-2-fluoro-1-(4-pentylphenyl)benzene
Description
4-(4-Ethylphenyl)-2-fluoro-1-(4-pentylphenyl)benzene (CAS: 921605-38-1) is a terphenyl derivative with three benzene rings. Its substituents include:
- A 4-ethylphenyl group at the first benzene ring (para position).
- A 2-fluoro group on the central benzene ring (ortho position).
- A 4-pentylphenyl group at the third benzene ring (para position).
This compound is structurally related to liquid crystals and fluorinated aromatic materials due to its extended conjugation and alkyl/fluoro substituents. Its molecular formula is C₃₁H₃₁F, with a molecular weight of 422.58 g/mol .
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-fluoro-1-(4-pentylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F/c1-3-5-6-7-20-10-14-22(15-11-20)24-17-16-23(18-25(24)26)21-12-8-19(4-2)9-13-21/h8-18H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKGWSJTHAJNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660885 | |
| Record name | 3~4~-Ethyl-2~2~-fluoro-1~4~-pentyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95759-59-4 | |
| Record name | 4′′-Ethyl-2′-fluoro-4-pentyl-1,1′:4′,1′′-terphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95759-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3~4~-Ethyl-2~2~-fluoro-1~4~-pentyl-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1':4',1''-Terphenyl, 4''-ethyl-2'-fluoro-4-pentyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Terphenyl Derivatives with Alkyl and Alkoxy Substituents
Compound : 1,2,4-(4-Ethylphenyl)-3,5,6-(4-methoxyphenyl)benzene (C₅₁H₄₈O₃, MW: 708.94 g/mol)
- Key Differences :
- Properties :
- Exists as a green crystalline powder with overlapping NMR signals due to isomer mixtures.
- The methoxy groups enhance electron density, contrasting with the electron-withdrawing fluoro group in the target compound.
Fluorinated Aromatic Esters
Compound : 2-(4-Ethylphenyl)-2-oxoethyl 4-fluorobenzoate (C₁₇H₁₅FO₃, MW: 286.30 g/mol)
- Key Differences :
- Contains an ester functional group (-COO-) linking the ethylphenyl and fluorobenzoate moieties.
- Lacks the extended terphenyl backbone.
Ethynyl-Linked Fluorinated Aromatics
Compound : 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (C₁₆H₁₂F₂, MW: 242.27 g/mol)
- Key Differences :
- Features an ethynyl bridge (-C≡C-) between the ethylphenyl and difluorobenzene groups.
- Shorter alkyl chain (ethyl vs. pentyl).
- Properties: The triple bond enhances conjugation, likely increasing UV absorption and thermal stability. Synthesized via Sonogashira coupling or similar cross-coupling reactions .
Fluorinated Triazole and Piperazine Derivatives
Compound: 2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime (C₂₆H₂₈FN₃O, MW: 417.50 g/mol)
- Key Differences :
- Incorporates a piperazine ring and oxime functional group.
- Structurally distinct from terphenyl systems.
- Properties :
Key Findings and Implications
Substituent Effects: Fluoro groups reduce electron density, enhancing thermal stability but lowering solubility in polar solvents. Long alkyl chains (e.g., pentyl) increase hydrophobicity, making the target compound suitable for non-polar applications like liquid crystals .
Synthetic Challenges :
- Terphenyl derivatives often require transition-metal catalysis (e.g., Fe, Pd) for efficient coupling .
- Steric hindrance from bulky substituents (e.g., pentyl) may reduce reaction yields compared to smaller analogs.
Applications :
- The target compound’s extended aromatic system and fluorination make it a candidate for organic electronics or pharmaceutical intermediates , whereas esters and piperazine derivatives are more relevant in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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